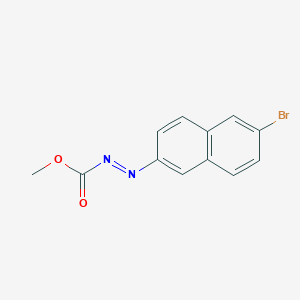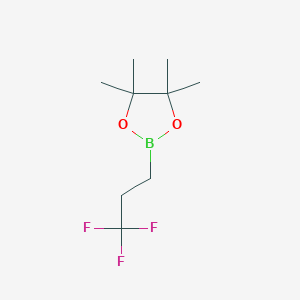
4,4,5,5-Tetramethyl-2-(3,3,3-trifluoropropyl)-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4,5,5-Tetramethyl-2-(3,3,3-trifluoropropyl)-1,3,2-dioxaborolane: is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by its unique structure, which includes a boron atom bonded to two oxygen atoms and a trifluoropropyl group. The presence of the trifluoropropyl group imparts unique chemical properties, making it a valuable reagent in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5,5-Tetramethyl-2-(3,3,3-trifluoropropyl)-1,3,2-dioxaborolane typically involves the reaction of a boronic acid or boronate ester with a trifluoropropylating agent. One common method involves the use of 3,3,3-trifluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反応の分析
Types of Reactions: 4,4,5,5-Tetramethyl-2-(3,3,3-trifluoropropyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoropropyl group can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The boron center can be oxidized to form boronic acids or borate esters.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as alkyl halides or aryl halides in the presence of a base.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or sodium perborate.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate or sodium hydroxide.
Major Products Formed:
Substitution Reactions: Various substituted boron compounds.
Oxidation Reactions: Boronic acids or borate esters.
Coupling Reactions: Biaryl compounds or other coupled products.
科学的研究の応用
Chemistry: In organic synthesis, 4,4,5,5-Tetramethyl-2-(3,3,3-trifluoropropyl)-1,3,2-dioxaborolane is used as a reagent for introducing trifluoropropyl groups into molecules. This modification can enhance the chemical and physical properties of the target molecules, such as increasing their lipophilicity or stability.
Biology and Medicine: The compound is explored for its potential in drug discovery and development. The trifluoropropyl group can improve the pharmacokinetic properties of drug candidates, such as their metabolic stability and bioavailability.
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals, pharmaceuticals, and advanced materials. Its unique properties make it a valuable building block for creating compounds with desired characteristics.
作用機序
The mechanism of action of 4,4,5,5-Tetramethyl-2-(3,3,3-trifluoropropyl)-1,3,2-dioxaborolane involves the interaction of the boron center with various nucleophiles or electrophiles. The boron atom, being electron-deficient, can form stable complexes with electron-rich species. This property is exploited in various catalytic and synthetic applications.
Molecular Targets and Pathways: In biological systems, the trifluoropropyl group can interact with specific enzymes or receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and the structure of the target molecule.
類似化合物との比較
4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane: Similar structure but with a phenyl group instead of a trifluoropropyl group.
4,4,5,5-Tetramethyl-2-(2,2,2-trifluoroethyl)-1,3,2-dioxaborolane: Contains a trifluoroethyl group instead of a trifluoropropyl group.
Uniqueness: The presence of the trifluoropropyl group in 4,4,5,5-Tetramethyl-2-(3,3,3-trifluoropropyl)-1,3,2-dioxaborolane imparts unique properties such as increased lipophilicity and stability compared to its analogs. This makes it particularly valuable in applications where these properties are desired.
特性
IUPAC Name |
4,4,5,5-tetramethyl-2-(3,3,3-trifluoropropyl)-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16BF3O2/c1-7(2)8(3,4)15-10(14-7)6-5-9(11,12)13/h5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNRCUGZVKIWMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16BF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-Pyrazolidinone, 1-[4-(trifluoromethyl)phenyl]-](/img/structure/B11760810.png)

![Trimethyl[(pyridin-3-yl)methyl]azanium iodide](/img/structure/B11760816.png)
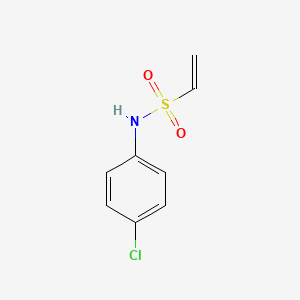
![(1R,5S)-3-benzoyl-9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B11760836.png)

![5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-amine](/img/structure/B11760850.png)
![3-[3-(Methanesulfonyloxy)propoxy]propyl methanesulfonate](/img/structure/B11760859.png)

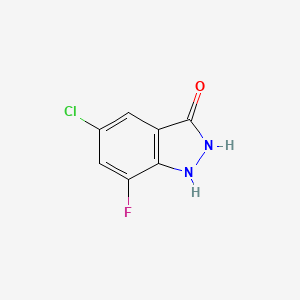

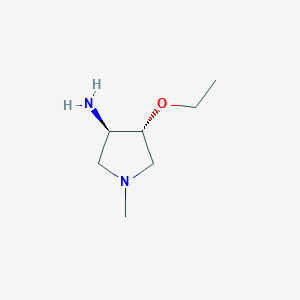
![3-(4-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)propanoic acid](/img/structure/B11760889.png)
